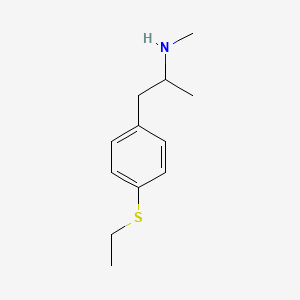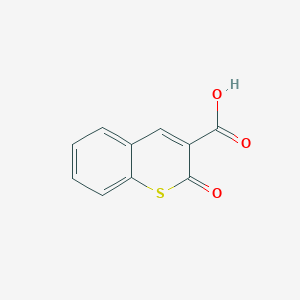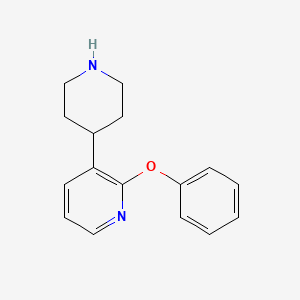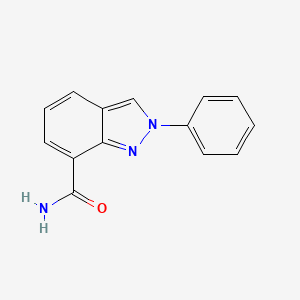![molecular formula C17H15NO2S B10842121 2-thiomorpholino-4H-benzo[h]chromen-4-one](/img/structure/B10842121.png)
2-thiomorpholino-4H-benzo[h]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiomorpholino-4H-benzo[h]chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiomorpholine ring fused to a benzo[h]chromen-4-one core, contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiomorpholino-4H-benzo[h]chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiomorpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiomorpholino-4H-benzo[h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the parent compound.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique optical properties make it useful in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-thiomorpholino-4H-benzo[h]chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its inhibition of acetylcholinesterase (AChE) is achieved through binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
2-Thiomorpholino-4H-benzo[h]chromen-4-one can be compared with other chromen-4-one derivatives such as 2-phenyl-4H-chromen-4-one and 2-methyl-4H-chromen-4-one. While these compounds share a similar core structure, the presence of the thiomorpholine ring in this compound imparts unique chemical and biological properties. For example, the thiomorpholine ring enhances the compound’s solubility and bioavailability, making it more effective in biological applications .
Similar Compounds
- 2-Phenyl-4H-chromen-4-one
- 2-Methyl-4H-chromen-4-one
- 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one
Propriétés
Formule moléculaire |
C17H15NO2S |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-thiomorpholin-4-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C17H15NO2S/c19-15-11-16(18-7-9-21-10-8-18)20-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2 |
Clé InChI |
IIWOVJPSKUAWDA-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)

![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)

![2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)